molecular formula C20H19NO6S B2517301 2-(1,1-Dioxothietan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid CAS No. 2490401-43-7

2-(1,1-Dioxothietan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

Cat. No.: B2517301
CAS No.: 2490401-43-7
M. Wt: 401.43
InChI Key: RPICECIUZDSOEZ-UHFFFAOYSA-N
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Description

2-(1,1-Dioxothietan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dioxothietan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid typically involves multiple steps, starting from readily available precursors. The key steps may include:

  • Formation of the thietan-3-yl group through cyclization reactions.
  • Introduction of the fluoren-9-ylmethoxycarbonylamino group via nucleophilic substitution or coupling reactions.
  • Final assembly of the acetic acid moiety through esterification or amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dioxothietan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various derivatives with modified functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration as a candidate for drug development due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-(1,1-Dioxothietan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid exerts its effects would involve interactions with specific molecular targets. These could include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1-Dioxothietan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propionic acid
  • 2-(1,1-Dioxothietan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butyric acid

Uniqueness

The uniqueness of 2-(1,1-Dioxothietan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(1,1-dioxothietan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6S/c22-19(23)18(12-10-28(25,26)11-12)21-20(24)27-9-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPICECIUZDSOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1(=O)=O)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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